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Compound of Interest

Compound Name: L-Menthyl acetate

Cat. No.: B1212664

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for L-
Menthyl acetate, a widely used compound in the flavor, fragrance, and pharmaceutical
industries. The document is intended for researchers, scientists, and drug development
professionals, offering a detailed summary of Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data, alongside standardized experimental protocols for
data acquisition.

Introduction

L-Menthyl acetate, with the chemical formula C12H220z2, is the ester formed from L-menthol
and acetic acid. Its molecular weight is 198.30 g/mol . Accurate structural elucidation and purity
assessment are critical for its application in various fields. This guide summarizes the key
spectroscopic data that defines its chemical structure and facilitates its identification.

Quantitative Spectroscopic Data

The following sections present the core spectroscopic data for L-Menthyl acetate in a
structured tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule.
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Table 1: *H NMR Spectroscopic Data for L-Menthyl Acetate (Solvent: CDCls)

AT N Chemical Shift (5) Multiplicity Coupling Constant
pPpm (9) Hz

1 4.65 ddd 10.9, 10.9, 4.4

2 1.65 m

3ax 1.05 m

3eq 2.00 m

4ax 0.99 m

4eq 1.68 m

5 1.40 m

6 1.85 m

7 (CHs) 0.88 d 70

8 (CH) 2.15 m

9 (CHs) 0.75 d 7.0

10 (CHs) 0.85 d 70

| 11 (CHs-CO) | 2.03 | s | - |

Data sourced from peer-reviewed literature. Chemical shifts are referenced to TMS (6 = 0.00
ppm).

Table 2: 13C NMR Spectroscopic Data for L-Menthyl Acetate (Solvent: CDCIs)
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Atom Number Chemical Shift (8) ppm
1 74.5
2 47.2
3 34.3
4 221
5 41.0
6 315
7 (CHs) 20.8
8 (CH) 26.5
9 (CHs) 16.4
10 (CHs) 23.5
11 (C=0) 170.8

| 12 (CH3-CO) | 21.3 |

Data sourced from peer-reviewed literature and spectral databases. Chemical shifts are
referenced to TMS (& = 0.00 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum
of L-Menthyl acetate is characterized by the prominent ester functional group.

Table 3: Key IR Absorption Bands for L-Menthyl Acetate
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Wavenumber . . . .
( 1 Intensity Vibration Type Functional Group
cm-
Alkane (CH, CHz,
2958 - 2872 Strong C-H Stretch
CHs)
1735 - 1740 Strong C=0 Stretch Ester
1459 Medium C-H Bend Alkane
) C-H Bend (gem-
1370 Medium ] Isopropyl Group
dimethyl)
1245 Strong C-O Stretch (acyl-oxy)  Ester

| 1028 | Medium | C-O Stretch (alkyl-oxy)| Ester |

Data compiled from various spectral databases.[1][2][3][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its
fragments, confirming the molecular weight and offering structural clues. The data below
corresponds to Electron lonization (EI) mass spectrometry.

Table 4: Major Fragments in the EI-Mass Spectrum of L-Menthyl Acetate

Probable Fragment

m/z (Mass/Charge) Relative Intensity (%) .
Identity
198 Low [M]* (Molecular lon)
156 Moderate [M - Cz2H20]*
138 High [M - CHsCOOH]*
95 High [C7H11]*
81 High [CoHs]*

| 43 | Base Peak (100%) | [CH3CO]* (Acetyl Cation) |
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Data compiled from NIST and PubChem spectral databases.[1][5][6]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for liquid

organic compounds such as L-Menthyl acetate.

NMR Spectroscopy Protocol (*H and *3C)

Sample Preparation: Dissolve 5-25 mg of L-Menthyl acetate for *H NMR, or 50-100 mg for
13C NMR, in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3).[7]
The solvent should contain a reference standard, typically tetramethylsilane (TMS).

Filtration: To ensure magnetic field homogeneity, filter the sample solution through a small
plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[8]

Instrumentation: Place the capped and labeled NMR tube into the spectrometer's spinner
turbine and insert it into the magnet.

Acquisition: The instrument is tuned to the appropriate nucleus (*H or $3C). For 3C NMR,
spectra are typically acquired with broadband proton decoupling to simplify the spectrum to
single lines for each unique carbon atom.[9]

Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the
frequency-domain spectrum. Phase and baseline corrections are applied, and the spectrum
is referenced to the TMS signal at 0.00 ppm.

Attenuated Total Reflectance (ATR) IR Spectroscopy
Protocol

Background Spectrum: Clean the ATR crystal surface (e.g., diamond or zinc selenide) with a
suitable solvent (e.g., isopropanol) and acquire a background spectrum. This accounts for
absorptions from the atmosphere (COz, H20) and the crystal itself.

Sample Application: Place a small drop of neat L-Menthyl acetate directly onto the center of
the ATR crystal, ensuring complete coverage of the sampling area.[10]
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Sample Measurement: Lower the instrument's press arm to ensure good contact between
the liquid sample and the crystal.[11]

Data Acquisition: Initiate the scan. The infrared beam passes through the crystal and reflects
at the sample interface. An evanescent wave penetrates a small distance into the sample,
where absorption occurs. The attenuated beam is then directed to the detector.

Cleaning: After the measurement, wipe the sample from the crystal using a soft, solvent-
dampened cloth (e.g., Kimwipe with isopropanol).[10]

Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol

Sample Preparation: Prepare a dilute solution of L-Menthyl acetate in a volatile organic
solvent (e.g., ethyl acetate or hexane) at a concentration of approximately 1 mg/mL.

Injection: Inject a small volume (typically 1 pL) of the solution into the GC injection port,
which is heated to ensure rapid vaporization of the sample.

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., Helium)
through a capillary column. The column's stationary phase separates components based on
their boiling points and polarity. The GC oven is typically programmed to ramp up in
temperature to facilitate elution.[12]

lonization (Electron lonization - El): As compounds elute from the GC column, they enter the
MS ion source. Here, they are bombarded with a high-energy electron beam (typically 70
eV), causing ionization and fragmentation.[12]

Mass Analysis: The resulting positively charged ions (the molecular ion and various
fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them
based on their mass-to-charge (m/z) ratio.

Detection: A detector records the abundance of each ion at a specific m/z, generating a
mass spectrum for the compound.

Visualization of Spectroscopic Workflow
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The following diagram illustrates the logical workflow for the structural elucidation of an organic
compound like L-Menthyl acetate using the spectroscopic methods described.

Sample Preparation

Pure Sample:
L-Menthyl Acetate

Spectroscopic Analysis

Mass Spectrometry

NMR Spectroscopy IR Spectroscopy

(*H, 13C) (GC-MS)
Data Acquisition
Che_m|cal Shifts (3) Absorption Bands (cm™1) Molecular lon Peak [M]*
Coupling Constants (J) . .
Integration Functional Groups Fragmentation Pattern (m/z)

Structural

Combined Data
Interpretation

e —_——
-
- ~<

’ - Verified Structure of ~ ~
\ L-Menthyl Acetate

~ -
~—— R

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis and Structure Verification.

This guide serves as a centralized resource for the spectroscopic properties of L-Menthyl
acetate. The presented data and protocols are fundamental for quality control, research, and
development activities involving this compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1212664?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1212664?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

